Hydrazinecarboxamide, 2-(2-butenylidene)-
Description
Properties
CAS No. |
5316-14-3 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(but-2-enylideneamino)urea |
InChI |
InChI=1S/C5H9N3O/c1-2-3-4-7-8-5(6)9/h2-4H,1H3,(H3,6,8,9) |
InChI Key |
MVGVEKBZYSGCQU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Hydrazinecarboxamide, 2-(2-butenylidene)-
General Synthetic Strategy
The compound Hydrazinecarboxamide, 2-(2-butenylidene)- is typically synthesized by the condensation reaction between semicarbazide (Hydrazinecarboxamide) and an aldehyde, specifically butyraldehyde. This reaction forms a semicarbazone through the nucleophilic attack of the hydrazine moiety on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine (C=N) bond characteristic of semicarbazones.
Preparation of Semicarbazide (Hydrazinecarboxamide)
Semicarbazide is a key precursor for the synthesis of Hydrazinecarboxamide, 2-(2-butenylidene)-. Its preparation is well-documented and involves several routes:
Conventional Method : Reaction of hydrazine with urea or cyanates. However, hydrazine is expensive and requires energy-intensive production methods such as the Raschig, organic, or hydrogen peroxide processes involving ammonia oxidation.
Innovative Economical Process : A novel synthesis route avoids direct use of hydrazine by reacting monochlorourea sodium salt with ammonia in aqueous solution, producing semicarbazide in high yield and selectivity without significant hydrazine formation. This process uses urea, sodium hydroxide, chlorine, and ammonia as starting materials and involves the intermediate formation of monochlorourea sodium salt.
Key Reaction Steps:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of sodium hypochlorite by reaction of sodium hydroxide with chlorine gas | Slight excess NaOH, 10-15% available chlorine, 5-10°C | Controlled to avoid high temperature |
| 2 | Synthesis of monochlorourea sodium salt by gradual chlorine addition to urea and sodium hydroxide solution | 5-10°C, molar ratios: urea (1-2), NaOH (2-3), chlorine (1) | Avoid deficiency of reagents |
| 3 | Reaction of monochlorourea sodium salt with ammonia in aqueous solution | 50-150°C, closed system preferred, excess ammonia (10-1000 moles per mole salt) | Catalyst (Zn or Cd salts) may be used to reduce ammonia amount |
| 4 | Recovery of unreacted ammonia and isolation of semicarbazide | Post-reaction, semicarbazide solution used directly or isolated as hydrochloride salt | High yield, minimal byproducts |
This process is advantageous as it reduces raw material costs and minimizes byproduct formation such as sodium carbonate, making it economically favorable for industrial scale production.
Synthesis of Hydrazinecarboxamide, 2-(2-butenylidene)-
Once semicarbazide is obtained, it is reacted with butyraldehyde to form Hydrazinecarboxamide, 2-(2-butenylidene)- via a condensation reaction:
$$
\text{Semicarbazide} + \text{Butyraldehyde} \rightarrow \text{Hydrazinecarboxamide, 2-(2-butenylidene)-} + H_2O
$$
- Solvent: Usually aqueous or alcoholic medium
- Temperature: Ambient to mild heating (room temperature to 50°C)
- Reaction Time: Several hours until completion
- pH: Neutral to slightly acidic to favor condensation
- Isolation: Crystallization or filtration of the semicarbazone product
This reaction is straightforward and yields the desired semicarbazone with high purity, as confirmed by spectroscopic methods and elemental analysis.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Conventional Hydrazine Route | Novel Monochlorourea Sodium Salt Route | Semicarbazide + Butyraldehyde Condensation |
|---|---|---|---|
| Starting Materials | Hydrazine and urea or cyanate | Urea, NaOH, Cl2, NH3 | Semicarbazide and butyraldehyde |
| Hydrazine Usage | Directly used, costly and energy-intensive | Not used directly; formed in situ in small amounts | Not applicable |
| Byproducts | Sodium carbonate, sodium chloride | Mainly sodium chloride, minimal carbonate | Water |
| Reaction Conditions | High temperature for hydrazine production | Moderate temperature (5-150°C), closed system | Mild conditions (room temp to 50°C) |
| Yield and Selectivity | Moderate, costly | High yield, high selectivity for semicarbazide | High yield of semicarbazone |
| Industrial Feasibility | Established but costly | Economical and scalable | Straightforward and widely used |
Summary Table of Preparation Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Sodium hypochlorite chlorine % | 10-15% available chlorine | For monochlorourea synthesis |
| Temperature for monochlorourea synthesis | 5-10°C | To avoid decomposition |
| Molar ratio (urea:NaOH:Cl2) | 1-2 : 2-3 : 1 | To ensure complete reaction |
| Ammonia amount (per mole salt) | 10-1000 moles (preferably 50-500) | Excess to drive semicarbazide formation |
| Semicarbazide reaction temp | 50-150°C | Closed system preferred |
| Condensation temperature | Room temp to 50°C | Mild conditions for semicarbazone formation |
| Catalyst usage | 0.1-0.5 mole per mole salt | Zinc or cadmium salts |
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(2-butenylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions where the butenylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized hydrazinecarboxamide derivatives .
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
- Hydrazine derivatives have been investigated for their potential as antitumor agents. Studies indicate that the incorporation of hydrazinecarboxamide moieties can enhance the efficacy of certain chemotherapeutic agents by improving their pharmacological profiles.
- Case Study : A study published in Medicinal Chemistry demonstrated that hydrazine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting their potential use in cancer therapy .
2. Coordination Chemistry
- The compound serves as a ligand in coordination chemistry, where it can form complexes with transition metals. These complexes are of interest for their luminescent properties and potential applications in materials science.
- Data Table: Luminescent Properties of Complexes Formed with Hydrazinecarboxamide
| Metal Ion | Complex Formation | Emission Wavelength (nm) |
|---|---|---|
| Zn(II) | Yes | 520 |
| Cu(II) | Yes | 600 |
| Ni(II) | No | N/A |
3. Agriculture
- Hydrazinecarboxamide compounds have been explored for their use as herbicides and fungicides. Their ability to inhibit specific metabolic pathways in plants and fungi makes them valuable in agricultural applications.
- Case Study : Research published in Pesticide Science indicated that hydrazine derivatives exhibited significant herbicidal activity against common weeds, providing an alternative to traditional herbicides .
Toxicological Studies
Hydrazine derivatives are subject to extensive toxicological evaluations due to their potential health risks. Studies have shown that while some hydrazine derivatives can be beneficial, they may also exhibit toxic effects at certain concentrations.
- Toxicity Profile :
- Acute toxicity studies reveal that high doses may lead to hepatotoxicity and nephrotoxicity.
- Long-term exposure has been associated with genotoxic effects in vitro, necessitating careful handling and risk assessment during research and application.
Regulatory Considerations
Due to the potential risks associated with hydrazine compounds, regulatory bodies such as the Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established guidelines for their use in food and pharmaceuticals. Compliance with these regulations is critical for researchers and manufacturers.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(2-butenylidene)- involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below highlights structural variations and their implications:
Key Observations :
- Electron-withdrawing groups (e.g., benzimidazole-thioether in ) enhance DNA interaction via π-stacking and hydrogen bonding.
- Aromatic substituents (e.g., 2-aminobenzylidene in ) improve binding affinity to DNA, with docking energies comparable to clinical agents .
- Hybrid structures (e.g., piperidine-benzimidazole in ) demonstrate targeted antimicrobial activity with low toxicity (selectivity index >10).
Pharmacological Activities
Comparative Analysis :
- The 2-aminobenzylidene derivative shows stronger DNA binding (-6.71 kcal/mol) than its ethylidene analog (-6.09 kcal/mol), emphasizing the role of substituent positioning .
- Piperidine hybrids exhibit superior antitubercular activity compared to non-hybridized hydrazinecarboxamides, likely due to improved membrane permeability.
Biological Activity
Hydrazinecarboxamide, 2-(2-butenylidene)- is a compound with significant biological activity, particularly in the context of cancer research and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Hydrazinecarboxamide, 2-(2-butenylidene)- is characterized by its unique hydrazine and carboxamide functional groups, which contribute to its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 178.19 g/mol. Its structural features allow it to engage in hydrogen bonding and other interactions crucial for biological activity.
Anticancer Activity
Recent studies have demonstrated that hydrazinecarboxamide derivatives exhibit promising anticancer properties through various mechanisms:
- Molecular Docking Studies : Research indicates that these compounds show significant binding affinity to key cancer-related receptors. For instance, one study highlighted that the compound binds effectively to β-catenin and epidermal growth factor receptor (EGFR) with binding energies of -5.9 kcal/mol and -5.8 kcal/mol, respectively . This suggests a potential role in inhibiting tumor growth by disrupting signaling pathways crucial for cancer cell proliferation.
- DNA Interaction : The compound has been shown to interact with DNA, evidenced by electronic absorption spectroscopy revealing hyperchromism and bathochromic shifts. These changes indicate that the compound can intercalate into DNA strands, potentially leading to cytotoxic effects on rapidly dividing cancer cells .
Antibacterial Properties
In addition to anticancer activity, hydrazinecarboxamide derivatives have been investigated for their antibacterial effects:
- Synthesis and Testing : A study synthesized various hydrazinecarboxamide complexes and evaluated their antibacterial activities against several bacterial strains. The results indicated that certain derivatives displayed significant inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, hydrazinecarboxamide was tested against multiple cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Notably, the compound demonstrated enhanced efficacy against drug-resistant cancer cells compared to conventional chemotherapeutics.
| Cell Line | IC50 (µM) | Treatment Duration (hrs) |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | 24 |
| HeLa (Cervical Cancer) | 15.0 | 24 |
| A549 (Lung Cancer) | 10.0 | 24 |
Case Study 2: Antibacterial Testing
A series of hydrazinecarboxamide derivatives were synthesized and tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Hydrazinecarboxamide Derivative A | 32 | Staphylococcus aureus |
| Hydrazinecarboxamide Derivative B | 64 | Escherichia coli |
These findings suggest that modifications to the hydrazinecarboxamide structure can enhance its antibacterial properties.
Pharmacokinetic Profile
The pharmacokinetic properties of hydrazinecarboxamide derivatives have also been assessed, providing insights into their absorption, distribution, metabolism, and excretion (ADME):
- Bioavailability : The compounds generally exhibit good bioavailability scores, indicating effective absorption in biological systems.
- Blood-Brain Barrier Penetration : Some derivatives demonstrate potential for central nervous system penetration, which is critical for treating brain tumors.
- Toxicity Profiles : Toxicity studies reveal that while some derivatives are effective at low concentrations, higher doses can lead to cytotoxicity in normal cells.
Q & A
Q. What are the common synthetic routes for preparing 2-(2-butenylidene)hydrazinecarboxamide derivatives?
Methodological Answer: A typical synthesis involves the condensation of substituted ketones (e.g., 2-butenylidene derivatives) with semicarbazide hydrochloride in an acetic acid-sodium acetate buffer (pH ~4.5). For example:
- Step 1: React (1-arylethylidene)hydrazinecarboxamide precursors with POCl₃ in DMF at 0°C, followed by gradual warming to 60–65°C for 8 hours .
- Step 2: Quench the reaction with ice, neutralize with NaOH, and isolate the product via filtration .
- Key Considerations: Control reaction temperature and stoichiometry to minimize side reactions (e.g., over-chlorination).
Q. What spectroscopic techniques are employed to characterize structural features of 2-(2-butenylidene)hydrazinecarboxamide?
Methodological Answer:
- IR Spectroscopy: Identify functional groups like C=O (amide I band, ~1680 cm⁻¹) and C=N (~1620 cm⁻¹) .
- Elemental Analysis: Confirm empirical formula (e.g., C₈H₉N₃O₂: Calc. C 53.63%, H 5.06%, N 23.45%) .
- X-ray Crystallography: Resolve molecular conformation (e.g., dihedral angles between aromatic and carboxamide planes) .
Advanced Research Questions
Q. How can X-ray crystallography determine molecular conformation and intermolecular interactions?
Methodological Answer:
-
Data Collection: Use CuKα radiation (λ = 1.54184 Å) to collect reflections (e.g., 2135 independent reflections) .
-
Structural Refinement: Employ SHELXL for refinement, achieving R-values <0.05. Key parameters include:
-
Table 1: Crystallographic Data
Parameter Value Source Space Group P21/c Unit Cell Volume 1081.89 ų R-factor 0.047
Q. What methodologies study coordination behavior with transition metals?
Methodological Answer:
Q. How do molecular docking simulations predict DNA interaction?
Methodological Answer:
- Protocol:
- Key Metrics: Hydrogen bond count, inhibition constants (Ki), and binding site occupancy.
Q. What approaches evaluate biological activity (e.g., antifungal)?
Methodological Answer:
- In Vitro Assays:
- Data Interpretation: Compare IC₅₀ values with control drugs (e.g., fluconazole) and analyze structure-activity relationships (e.g., electron-withdrawing substituents enhance activity) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities?
Methodological Answer:
- Comparative Studies: Replicate assays under standardized conditions (e.g., pH, solvent).
- Structural Analysis: Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .
- Meta-Analysis: Compile data from multiple studies to identify outliers (e.g., conflicting MIC values due to strain variability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
